molecular formula C15H22BNO2 B571758 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine CAS No. 1218789-38-8

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine

Cat. No. B571758
Key on ui cas rn: 1218789-38-8
M. Wt: 259.156
InChI Key: JFDKYEZOPPTXLD-UHFFFAOYSA-N
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Patent
US09221838B2

Procedure details

In a 40 mL reaction tube was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (500 mg, 2.18 mmol) and titanium(IV) isopropoxide (710 μl, 2.40 mmol) in anhydrous tetrahydrofuran (11 ml) to give a colourless solution. The reaction mixture was cooled to −70° C. under a nitrogen atmosphere, followed by the dropwise addition of ethylmagnesium bromide (1M in THF, 4.80 ml, 4.80 mmol) over a period of 30 minutes. The resulting orange solution was stirred at −78° C. for 10 minutes, followed by warming to room temperature and stirring for 60 minutes. After this period, boron trifluoride diethyl etherate (540 μl, 4.37 mmol) was added and the mixture stirred at room temperature for 60 minutes. To the reaction was then added 1M HCl solution (6 ml) and stirred for 15 minutes before basification with 2M NaOH solution. The organic phase was separated and the aqueous washed with ethyl acetate (3×4 mL). The combined organic phases were dried over Na2SO4, filtered and concentrated to dryness under reduced pressure. The residue was purified by Biotage chromatography (cyclohexane:ethyl acetate, gradient elution from 90:10 to 0:100) to give the desired product as an off-white solid (70 mg, 12% yield). 1H-NMR (500 MHz, CDCl3) δ 7.76 (2H, d), 7.29 (2H, d), 2.32 (2H, br s), 1.34 (12H, s), 1.12 (2H, dd), 1.01 (2H, dd). LCMS RT=0.68 min, M+H+=260.20.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
710 μL
Type
catalyst
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
540 μL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
12%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)[O:3]1.[CH2:18]([Mg]Br)[CH3:19].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>O1CCCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:8][C:6]1([CH3:7])[C:2]([CH3:17])([CH3:1])[O:3][B:4]([C:9]2[CH:16]=[CH:15][C:12]([C:13]3([NH2:14])[CH2:19][CH2:18]3)=[CH:11][CH:10]=2)[O:5]1 |f:2.3,5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C#N)C=C1)C
Name
Quantity
11 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
710 μL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
540 μL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 40 mL reaction tube
CUSTOM
Type
CUSTOM
Details
to give a colourless solution
TEMPERATURE
Type
TEMPERATURE
Details
by warming to room temperature
STIRRING
Type
STIRRING
Details
stirring for 60 minutes
Duration
60 min
WAIT
Type
WAIT
Details
After this period
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous washed with ethyl acetate (3×4 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by Biotage chromatography (cyclohexane:ethyl acetate, gradient elution from 90:10 to 0:100)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C1(CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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